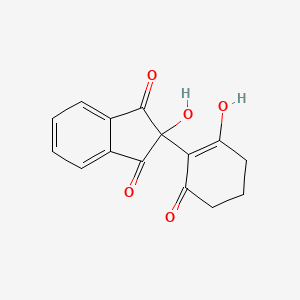
2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione, also known as HPPD inhibitor, is a chemical compound that is widely used in scientific research. It has gained significant attention in the field of biochemistry and pharmacology due to its mechanism of action and potential therapeutic applications.
科学的研究の応用
Cyclohexane-1,2-Dione Hydrolase Enzyme Study
A study on the cyclohexane-1,2-dione hydrolase (CDH) enzyme from denitrifying Azoarcus sp. provides insights into microbial degradation of alicyclic compounds. This research is crucial for understanding the biodegradation pathways of cyclic compounds in the environment, highlighting the enzyme's role in breaking down cyclohexane-1,2-dione to form aliphatic intermediates through a C—C bond cleavage adjacent to a carbonyl group. This process involves a thiamine diphosphate (ThDP)-dependent mechanism, which is a typical feature of reactions catalyzed by ThDP-dependent enzymes (Steinbach et al., 2011).
Aerobic Oxidation Mechanisms
Research into the Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols provides insights into the chemical rearrangements and oxidation processes that could be relevant for understanding the reactivity and potential transformations of "2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione" under oxidative conditions (Murakami et al., 2022).
Formylation Reactions
The formylation of CH2-acidic compounds via anilinomethylene derivatives, including cyclohexan-1,3-diones, underscores the chemical versatility of these compounds. Such research points to the potential for functionalizing and derivatizing compounds structurally related to "this compound" for various scientific applications (Wolfbeis & Junek, 1979).
Intramolecular Cyclization
Studies on the intramolecular cyclization of alkadienyl-substituted 1,3-diketones highlight the potential for cyclization reactions involving similar compounds. This research could be pertinent for synthesizing cyclic structures or intermediates from acyclic precursors, offering pathways for creating complex molecules from simpler ones (Goddard et al., 1995).
特性
IUPAC Name |
2-hydroxy-2-(2-hydroxy-6-oxocyclohexen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-6-3-7-11(17)12(10)15(20)13(18)8-4-1-2-5-9(8)14(15)19/h1-2,4-5,16,20H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAGDFXJKGUTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
methanone](/img/structure/B5596909.png)
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)
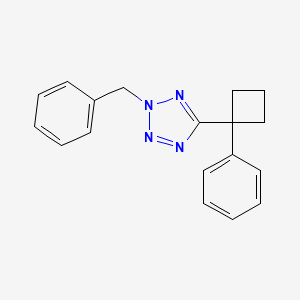
![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)
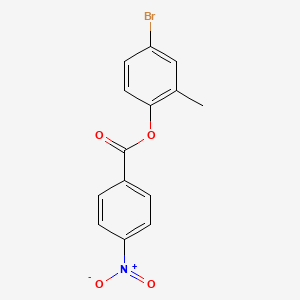
![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)
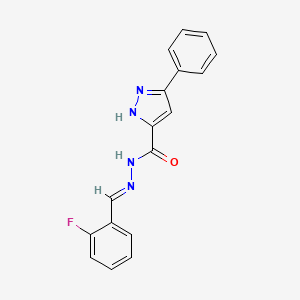
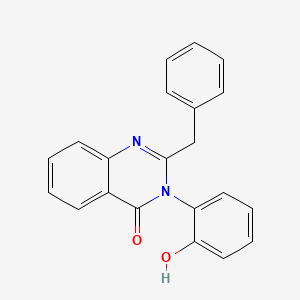
![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
